Besipirdine

Description

See also: Besipirdine Hydrochloride (active moiety of).

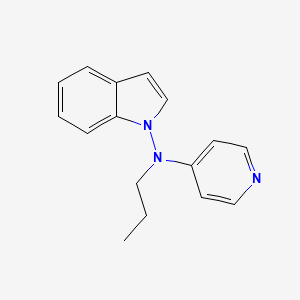

Structure

3D Structure

Properties

IUPAC Name |

N-propyl-N-pyridin-4-ylindol-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3/c1-2-12-18(15-7-10-17-11-8-15)19-13-9-14-5-3-4-6-16(14)19/h3-11,13H,2,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTPPJICEBWOCKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(C1=CC=NC=C1)N2C=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50152361 | |

| Record name | Besipirdine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50152361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119257-34-0 | |

| Record name | Besipirdine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119257-34-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Besipirdine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119257340 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Besipirdine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50152361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BESIPIRDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95PY16J933 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Besipirdine: A Technical Guide to its Discovery, History, and Scientific Foundation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Besipirdine (HP-749) is a novel chemical entity, an indole-substituted analog of 4-aminopyridine, that emerged as a potential therapeutic agent for Alzheimer's disease in the 1990s.[1] Developed by Hoechst-Roussel Pharmaceuticals, its unique dual mechanism of action, enhancing both cholinergic and adrenergic neurotransmission, set it apart from other nootropic agents of its time.[1][2] This technical guide provides a comprehensive overview of the discovery, history, and scientific underpinnings of this compound, with a focus on its synthesis, pharmacological profile, and clinical evaluation. Detailed experimental protocols for key assays and a summary of quantitative data are presented to serve as a valuable resource for researchers in the field of neuropharmacology and drug discovery.

Introduction

The development of this compound was rooted in the pursuit of multi-target therapeutic strategies for neurodegenerative disorders. Initially investigated for obsessive-compulsive disorder due to its influence on serotonergic and adrenergic systems, its potent cognitive-enhancing and neuroprotective properties soon shifted its focus to Alzheimer's disease.[1] The rationale was that simultaneously addressing the cholinergic and adrenergic deficits observed in Alzheimer's patients could offer superior efficacy compared to single-mechanism agents.[1]

Discovery and History

This compound was synthesized as part of a series of novel N-(4-pyridinyl)-1H-indol-1-amines and was selected for clinical development based on its promising in vitro and in vivo pharmacological profile. Hoechst-Roussel Pharmaceuticals spearheaded its development, navigating it through preclinical and clinical phases. Despite showing initial promise in Phase II trials, the development of this compound for Alzheimer's disease was ultimately halted during Phase III trials due to the emergence of severe cardiovascular side effects.

Chemical Synthesis

The synthesis of this compound (4c) was achieved through a multi-step process as detailed in the Journal of Medicinal Chemistry. The key steps are outlined below:

-

Step A: Amination of Indole: Indole is aminated using hydroxylamine-O-sulfonic acid in the presence of potassium hydroxide in dimethylformamide (DMF) to yield 1-aminoindole.

-

Step B: Coupling with 4-chloropyridine: The resulting 1-aminoindole is then coupled with 4-chloropyridine hydrochloride in N-methyl-2-pyrrolidone (NMP) to form N-(4-pyridinyl)-1H-indol-1-amine.

-

Step C: N-propylation: Finally, the secondary amine is alkylated with n-propyl bromide using sodium hydride in DMF to afford N-propyl-N-(4-pyridinyl)-1H-indol-1-amine, which is this compound.

A detailed, step-by-step experimental protocol for the synthesis is provided in the "Experimental Protocols" section.

Mechanism of Action

This compound's primary mechanism of action involves the modulation of two key neurotransmitter systems:

-

Cholinergic Enhancement: As an analog of 4-aminopyridine, this compound blocks voltage-gated potassium channels, specifically the M-channels (composed of Kv7/KCNQ subunits). This blockade leads to neuronal depolarization, which in turn enhances the release of acetylcholine.

-

Adrenergic Modulation: this compound acts as an antagonist at presynaptic α2-adrenergic receptors. This antagonism inhibits the negative feedback mechanism that normally limits norepinephrine release, thereby increasing its synaptic availability. Additionally, this compound has been shown to inhibit the reuptake of norepinephrine.

The following diagram illustrates the proposed mechanism of action of this compound at the neuronal synapse.

Caption: Proposed dual mechanism of action of this compound.

Pharmacological Profile

The pharmacological activity of this compound has been characterized through a series of in vitro and in vivo studies.

Quantitative Data

The following tables summarize the key quantitative data for this compound and its major metabolite.

Table 1: In Vitro Binding Affinities and Functional Activities

| Target | Assay Type | Preparation | Ligand | This compound (Ki/IC50) | Metabolite (P86-7480) (Ki) | Reference |

| α2-Adrenoceptor | Radioligand Binding | Rat Cortical Slices | [3H]Clonidine | 380 nM (Ki) | 10 nM | |

| Voltage-gated Na+ Channel | Radioligand Binding | Rat Brain Vesicles | [3H]Batrachotoxin | 5.5 ± 0.2 µM (IC50) | Not Reported | |

| Muscarinic Receptor | Radioligand Binding | Not Specified | [3H]Quinuclidinyl benzilate | Inhibition noted | Not Reported | |

| Veratridine-induced Ca2+ influx | Functional Assay | Cultured Cortical Neurons | - | 7.3 ± 1.2 µM (IC50) in 15 mM KCl | Not Reported |

Table 2: Clinical Trial Data for Alzheimer's Disease

| Study Phase | Dose | Duration | Primary Outcome Measures | Key Findings | Reference |

| Phase II | 5 mg BID, 20 mg BID | 3 months | ADAS-Cog, CIBIC-Plus | Sustained cognitive performance on ADAS-Cog vs. placebo (p=0.067, intent-to-treat; p=0.031, completers). No significant effect on CIBIC-Plus. | |

| "Bridging" Study | 10-60 mg BID (rising dose) | 17 days | Maximum Tolerated Dose (MTD) | MTD determined to be 50 mg BID. Severe adverse events (nausea, vomiting, angina) at higher doses. |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the pharmacological profiling of this compound.

Synthesis of this compound (4c)

This protocol is adapted from the Journal of Medicinal Chemistry, 1996, 39(2), 570-581.

Step A: 1-Aminoindole. To a solution of indole (10.0 g, 85.4 mmol) in DMF (100 mL) is added powdered KOH (14.4 g, 256 mmol). The mixture is stirred at room temperature for 1 h. Hydroxylamine-O-sulfonic acid (14.5 g, 128 mmol) is added portionwise over 30 min, maintaining the temperature below 30 °C. The reaction is stirred for an additional 2 h. The mixture is poured into ice water and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford 1-aminoindole.

Step B: N-(4-Pyridinyl)-1H-indol-1-amine. A mixture of 1-aminoindole (5.0 g, 37.8 mmol) and 4-chloropyridine hydrochloride (5.7 g, 37.8 mmol) in NMP (50 mL) is heated at 120 °C for 4 h. The reaction mixture is cooled, poured into a saturated aqueous solution of sodium bicarbonate, and extracted with ethyl acetate. The organic extracts are washed with brine, dried, and concentrated. The crude product is purified by column chromatography on silica gel.

Step C: N-Propyl-N-(4-pyridinyl)-1H-indol-1-amine (this compound). To a solution of N-(4-pyridinyl)-1H-indol-1-amine (2.0 g, 9.56 mmol) in DMF (20 mL) is added sodium hydride (60% dispersion in mineral oil, 0.46 g, 11.5 mmol) at 0 °C. The mixture is stirred for 30 min, and then n-propyl bromide (1.4 g, 11.5 mmol) is added. The reaction is stirred at room temperature for 12 h. The mixture is quenched with water and extracted with ethyl acetate. The organic layer is washed, dried, and concentrated. The residue is purified by chromatography to yield this compound.

Radioligand Binding Assay for α2-Adrenoceptors

This is a generalized protocol based on standard methods.

Tissue Preparation: Rat cortical slices are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged at low speed to remove nuclei and cell debris. The supernatant is then centrifuged at high speed to pellet the crude membrane fraction. The pellet is washed and resuspended in the assay buffer.

Binding Assay: Aliquots of the membrane preparation are incubated with [3H]clonidine at various concentrations in the presence or absence of a high concentration of a non-labeled competing ligand (e.g., yohimbine) to determine non-specific binding. This compound or its metabolite is added at a range of concentrations. The reaction is incubated to equilibrium, and then terminated by rapid filtration through glass fiber filters. The filters are washed with ice-cold buffer to remove unbound radioligand. The radioactivity retained on the filters is quantified by liquid scintillation counting. The Ki values are calculated using the Cheng-Prusoff equation.

Synaptosomal Norepinephrine Uptake Assay

This is a generalized protocol based on standard methods.

Synaptosome Preparation: Rat brain tissue (e.g., cortex or hippocampus) is homogenized in a sucrose buffer. The homogenate is centrifuged at low speed, and the resulting supernatant is further centrifuged at a higher speed to obtain a crude synaptosomal pellet. The pellet is resuspended in a physiological buffer.

Uptake Assay: Synaptosomes are pre-incubated with this compound at various concentrations. The uptake reaction is initiated by the addition of [3H]norepinephrine. The incubation is carried out at 37 °C for a short period to measure the initial rate of uptake. The reaction is terminated by rapid filtration and washing with ice-cold buffer. The amount of radioactivity accumulated within the synaptosomes is determined by scintillation counting. IC50 values are determined from the concentration-response curves.

Signaling Pathways

The dual mechanism of this compound impacts distinct downstream signaling cascades.

Kv7 (M-channel) Blockade Signaling

Blockade of Kv7 channels by this compound leads to membrane depolarization. This depolarization has several downstream consequences, including the opening of voltage-gated calcium channels, which in turn triggers the fusion of synaptic vesicles containing acetylcholine with the presynaptic membrane, leading to its release into the synaptic cleft.

Caption: Downstream signaling of Kv7 channel blockade by this compound.

α2-Adrenergic Receptor Antagonism Signaling

Presynaptic α2-adrenergic receptors are G-protein coupled receptors (GPCRs) that couple to Gi/o proteins. Their activation inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. By antagonizing these receptors, this compound prevents this inhibitory effect, leading to a relative increase in cAMP levels, which promotes the release of norepinephrine.

Caption: Signaling pathway affected by α2-adrenergic receptor antagonism.

Conclusion

This compound represents a significant effort in the development of multi-target therapies for Alzheimer's disease. Its dual mechanism of enhancing both cholinergic and adrenergic neurotransmission was a novel and promising approach. Although its clinical development was halted due to safety concerns, the scientific journey of this compound provides valuable insights into the complexities of treating neurodegenerative diseases and serves as an important case study for drug development professionals. The detailed pharmacological and chemical data presented in this guide offer a foundation for future research in the pursuit of more effective and safer treatments for Alzheimer's disease and other cognitive disorders.

References

An In-Depth Technical Guide to Besipirdine: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Besipirdine, also known as HP-749, is a novel nootropic agent that has been investigated for its therapeutic potential in neurodegenerative disorders, particularly Alzheimer's disease. Its unique pharmacological profile, characterized by the modulation of both cholinergic and adrenergic neurotransmitter systems, has positioned it as a compound of significant interest in the field of neuropharmacology. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. Detailed experimental protocols for its synthesis, purification, and key in vitro and in vivo assays are presented to facilitate further research and development. Furthermore, this document elucidates the signaling pathways modulated by this compound through detailed diagrams, offering a deeper understanding of its mechanism of action.

Chemical Structure and Identification

This compound is chemically identified as N-propyl-N-(4-pyridinyl)-1H-indol-1-amine. Its structure features an indole nucleus linked to a 4-substituted pyridine ring through a propylamino bridge.

| Identifier | Value |

| IUPAC Name | N-propyl-N-(4-pyridinyl)-1H-indol-1-amine |

| SMILES | CCCN(C1=CC=NC=C1)N2C=CC3=CC=CC=C32[1] |

| InChI Key | OTPPJICEBWOCKD-UHFFFAOYSA-N[1] |

| CAS Number | 119257-34-0[1] |

| Molecular Formula | C16H17N3[1] |

Physicochemical Properties

A thorough understanding of the physicochemical properties of a drug candidate is crucial for its development. The following table summarizes the key physicochemical parameters of this compound.

| Property | Value | Source |

| Molecular Weight | 251.33 g/mol [1] | PubChem |

| Predicted logP | 3.5 | ChemAxon |

| Predicted pKa | Basic pKa: 5.2 | ChemAxon |

| Aqueous Solubility | Data not available | - |

| Melting Point | 212-214 °C (hydrochloride salt) | DrugFuture |

Pharmacological Properties

This compound exhibits a multi-faceted pharmacological profile, primarily acting as a cholinomimetic and noradrenergic agent. It also demonstrates activity as a voltage-gated ion channel blocker.

Receptor Binding Affinity

| Target | Ligand | Kᵢ (nM) | Assay Type |

| α₂-Adrenoceptor | [³H]Clonidine | 380 | Radioligand Binding Assay |

Ion Channel Activity

| Target | Ligand | IC₅₀ (µM) | Assay Type |

| Voltage-gated Na⁺ channel | [³H]-Batrachotoxin | 5.5 ± 0.2 | Radioligand Binding Assay |

| Voltage-gated Na⁺ channel | Veratridine-stimulated Ca²⁺ influx | 7.3 ± 1.2 (in 15 mM KCl) | Functional Assay |

| Voltage-gated Na⁺ channel | Veratridine-stimulated Ca²⁺ influx | 23.8 ± 1.4 (in 5 mM KCl) | Functional Assay |

Experimental Protocols

Synthesis of N-propyl-N-(4-pyridinyl)-1H-indol-1-amine (this compound)

A general synthetic scheme for this compound and related analogs has been reported. The following is a representative protocol based on published literature.

Materials:

-

1-Aminoindole

-

4-Chloropyridine hydrochloride

-

Propyl bromide

-

Sodium hydride (NaH)

-

N,N-Dimethylformamide (DMF)

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

N-(4-pyridinyl)-1H-indol-1-amine formation: To a solution of 1-aminoindole in a suitable solvent such as N-methyl-2-pyrrolidone (NMP), add 4-chloropyridine hydrochloride. Heat the mixture to facilitate the nucleophilic aromatic substitution reaction.

-

N-propylation: To a solution of the resulting N-(4-pyridinyl)-1H-indol-1-amine in an aprotic polar solvent like DMF, carefully add a strong base such as sodium hydride (NaH) at 0 °C to deprotonate the secondary amine.

-

After stirring for a suitable time, add propyl bromide to the reaction mixture and allow it to warm to room temperature. The reaction is typically monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography on silica gel using an appropriate eluent system to afford pure this compound.

Radioligand Binding Assay for α₂-Adrenoceptor Affinity

This protocol describes a method to determine the binding affinity of this compound for the α₂-adrenergic receptor.

Materials:

-

Rat cortical membranes (source of α₂-adrenoceptors)

-

[³H]Clonidine (radioligand)

-

This compound (test compound)

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail and counter

Procedure:

-

Prepare rat cortical membranes by homogenization and centrifugation.

-

In a series of tubes, add a fixed concentration of [³H]clonidine and varying concentrations of this compound.

-

Initiate the binding reaction by adding the membrane preparation to the tubes.

-

Incubate the mixture at a specified temperature (e.g., 25 °C) for a sufficient time to reach equilibrium.

-

Terminate the binding by rapid filtration through glass fiber filters, followed by washing with ice-cold incubation buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled α₂-adrenergic ligand.

-

The Kᵢ value for this compound is calculated from the IC₅₀ value (concentration of this compound that inhibits 50% of specific [³H]clonidine binding) using the Cheng-Prusoff equation.

Neurotransmitter Release Assay from Cortical Slices

This protocol outlines a method to measure the effect of this compound on the release of norepinephrine from brain tissue.

Materials:

-

Rat cortical slices

-

[³H]Norepinephrine

-

Krebs-Ringer bicarbonate buffer (oxygenated with 95% O₂/5% CO₂)

-

This compound (test compound)

-

Depolarizing agent (e.g., high concentration of KCl)

-

Scintillation cocktail and counter

Procedure:

-

Prepare rat cortical slices and pre-incubate them with [³H]norepinephrine to allow for uptake into noradrenergic nerve terminals.

-

Wash the slices to remove excess unincorporated radiolabel.

-

Place the slices in a superfusion chamber and perfuse with oxygenated Krebs-Ringer buffer.

-

Collect fractions of the superfusate at regular intervals to measure basal [³H]norepinephrine release.

-

Introduce this compound into the perfusion buffer at the desired concentration.

-

Stimulate neurotransmitter release by a brief exposure to a high-potassium buffer.

-

Continue collecting fractions to measure stimulated [³H]norepinephrine release in the presence of this compound.

-

Quantify the radioactivity in each fraction using liquid scintillation counting.

-

Analyze the data to determine the effect of this compound on both basal and stimulated norepinephrine release.

Signaling Pathways and Mechanism of Action

This compound's mechanism of action is complex, involving the enhancement of both cholinergic and adrenergic neurotransmission. This is achieved through the blockade of M-type (Kv7) potassium channels and voltage-gated potassium channels, which increases neuronal excitability and acetylcholine release, and through the antagonism of presynaptic α₂-adrenergic autoreceptors, which enhances norepinephrine release.

Diagrams of Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways affected by this compound.

References

An In-depth Technical Guide to the Synthesis of N-propyl-N-(4-pyridinyl)-1H-indol-1-amine (Besipirdine)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of N-propyl-N-(4-pyridinyl)-1H-indol-1-amine, a compound also known as besipirdine. This compound has been investigated for its potential therapeutic applications, particularly in the context of Alzheimer's disease. This document outlines the core synthetic strategy, which involves a multi-step process commencing with the formation of a 1-aminoindole intermediate, followed by a nucleophilic aromatic substitution reaction and subsequent N-alkylation. Detailed experimental protocols, quantitative data, and visual representations of the synthetic workflow are presented to facilitate replication and further investigation by researchers in the field of medicinal chemistry and drug development.

Introduction

N-propyl-N-(4-pyridinyl)-1H-indol-1-amine (this compound) is a heterocyclic compound that has garnered interest for its unique pharmacological profile. As a substituted 1-aminoindole derivative, its synthesis requires a strategic approach to construct the core indole system and introduce the pyridinyl and propyl substituents at the exocyclic nitrogen atom. The primary synthetic route, as established in the scientific literature, provides a reliable method for obtaining this target molecule.[1] This guide will dissect this established synthesis, providing detailed procedural information and relevant data.

Synthetic Pathway Overview

The synthesis of N-propyl-N-(4-pyridinyl)-1H-indol-1-amine can be conceptually divided into three key stages:

-

Synthesis of the 1-Aminoindole Precursor: The initial step involves the formation of the 1-aminoindole scaffold. This is a crucial transformation that introduces the nitrogen atom at the 1-position of the indole ring, which will subsequently be functionalized.

-

Condensation with 4-Chloropyridine: The 1-aminoindole intermediate undergoes a nucleophilic aromatic substitution reaction with 4-chloropyridine hydrochloride. This step attaches the pyridinyl moiety to the exocyclic nitrogen, forming the N-(4-pyridinyl)-1H-indol-1-amine core structure.

-

N-Alkylation: The final step is the alkylation of the secondary amine with a propyl group to yield the desired tertiary amine, N-propyl-N-(4-pyridinyl)-1H-indol-1-amine.

The overall synthetic workflow is depicted in the following diagram:

Experimental Protocols

The following protocols are based on the established synthesis of this compound and its analogs.

Stage 1: Synthesis of 1-Aminoindole

A general method for the synthesis of 1-aminoindoles involves the amination of the corresponding indole. While various methods exist for this transformation, a common approach utilizes hydroxylamine-O-sulfonic acid in the presence of a base.

Materials:

-

Indole

-

Hydroxylamine-O-sulfonic acid

-

Potassium hydroxide

-

Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of potassium hydroxide in dimethylformamide, add indole at a cooled temperature (e.g., 0 °C).

-

Slowly add a solution of hydroxylamine-O-sulfonic acid in dimethylformamide to the reaction mixture, maintaining the temperature.

-

Allow the reaction to stir at room temperature for a specified period (e.g., 2-4 hours), monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with diethyl ether.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1-aminoindole.

Stage 2: Synthesis of N-(4-pyridinyl)-1H-indol-1-amine

This step involves the condensation of 1-aminoindole with 4-chloropyridine hydrochloride.

Materials:

-

1-Aminoindole

-

4-Chloropyridine hydrochloride

-

2-Propanol or N-methyl-2-pyrrolidinone (NMP)

-

Saturated aqueous sodium bicarbonate

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

A mixture of 1-aminoindole and 4-chloropyridine hydrochloride is heated in a suitable solvent such as 2-propanol or N-methyl-2-pyrrolidinone (NMP).

-

The reaction mixture is heated at reflux for several hours (e.g., 18-24 hours) until the starting materials are consumed, as monitored by TLC.

-

After cooling to room temperature, the reaction mixture is partitioned between ethyl acetate and saturated aqueous sodium bicarbonate.

-

The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine.

-

The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

-

The resulting crude product is purified by flash chromatography to yield N-(4-pyridinyl)-1H-indol-1-amine.

Stage 3: Synthesis of N-propyl-N-(4-pyridinyl)-1H-indol-1-amine (this compound)

The final step is the N-alkylation of the secondary amine intermediate.

Materials:

-

N-(4-pyridinyl)-1H-indol-1-amine

-

1-Bromopropane

-

Sodium hydride (60% dispersion in mineral oil)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of N-(4-pyridinyl)-1H-indol-1-amine in anhydrous dimethylformamide, add sodium hydride portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Allow the mixture to stir at room temperature for a short period (e.g., 30 minutes) to ensure the formation of the corresponding anion.

-

Cool the reaction mixture back to 0 °C and add 1-bromopropane dropwise.

-

Let the reaction proceed at room temperature for several hours (e.g., 12-18 hours), with progress monitored by TLC.

-

Carefully quench the reaction with water and extract the product with ethyl acetate.

-

Wash the combined organic extracts with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product is purified by column chromatography to give N-propyl-N-(4-pyridinyl)-1H-indol-1-amine.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of N-propyl-N-(4-pyridinyl)-1H-indol-1-amine and its intermediates. Please note that yields are representative and may vary based on reaction scale and specific conditions.

| Step | Intermediate/Product | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |

| 1 | 1-Aminoindole | C₈H₈N₂ | 132.16 | 60-75 | 43-45 |

| 2 | N-(4-pyridinyl)-1H-indol-1-amine | C₁₃H₁₁N₃ | 209.25 | 50-65 | 168-170 |

| 3 | N-propyl-N-(4-pyridinyl)-1H-indol-1-amine | C₁₆H₁₇N₃ | 251.33 | 70-85 | 78-80 |

Logical Relationship of Synthetic Steps

The sequence of the synthetic steps is critical for the successful formation of the final product. The logic of the pathway is illustrated below.

Conclusion

The synthesis of N-propyl-N-(4-pyridinyl)-1H-indol-1-amine (this compound) is a well-established process that provides a reliable route to this pharmacologically interesting molecule. This guide has detailed the key synthetic transformations, provided step-by-step experimental protocols, and summarized the relevant quantitative data. The presented information is intended to serve as a valuable resource for researchers engaged in the synthesis of this compound and related heterocyclic compounds, facilitating further studies into their chemical and biological properties. Careful execution of the described procedures and appropriate analytical characterization are essential for obtaining the target compound with high purity.

References

An In-Depth Technical Guide to the Basic Research of Besipirdine Hydrochloride (HP749)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Besipirdine hydrochloride (HP749) is a novel therapeutic agent investigated primarily for its potential in treating Alzheimer's disease. This technical guide provides a comprehensive overview of the fundamental basic research that has elucidated its mechanism of action and pharmacological profile. This compound exhibits a dual mechanism, enhancing both cholinergic and adrenergic neurotransmission, and also functions as a voltage-dependent sodium channel blocker. This multifaceted activity has been the subject of numerous preclinical and clinical investigations. This document details the quantitative data from key studies, outlines the experimental protocols used, and provides visual representations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of this compound for research and development purposes.

Pharmacological Profile

This compound is an indole-substituted analog of 4-aminopyridine.[1] Its primary pharmacological effects are centered on the enhancement of central nervous system (CNS) neurotransmission, specifically involving cholinergic and adrenergic pathways.[1][2]

Adrenergic System Modulation

This compound and its N-despropyl metabolite, P7480, have been shown to interact with the adrenergic system. This compound itself is an antagonist of the presynaptic α2-adrenoceptor, which leads to an increase in the release of norepinephrine.[3]

Cholinergic System Modulation

The compound is also known to enhance cholinergic neurotransmission, a key target in Alzheimer's disease therapy.[1] This enhancement is thought to contribute to the cognitive improvements observed in preclinical models and early clinical trials.

Voltage-Dependent Sodium Channel Blockade

This compound interacts with voltage-dependent sodium channels, which contributes to its modulation of neurotransmitter release. This interaction is voltage-dependent and results in a frequency-dependent inhibition of neurotransmitter release.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data from preclinical studies of this compound hydrochloride and its metabolite.

Table 1: Receptor Binding Affinities

| Compound | Receptor | K_i_ (nM) |

| This compound (HP749) | α2-adrenoceptor | 380 |

| P7480 (Metabolite) | α2-adrenoceptor | 10 |

Table 2: In Vitro Functional Activity

| Compound | Assay | Parameter | Value (µM) | Conditions |

| This compound (HP749) | Inhibition of veratridine-induced Ca²⁺ increase | IC₅₀ | 23.8 ± 1.4 | 5 mM KCl |

| This compound (HP749) | Inhibition of veratridine-induced Ca²⁺ increase | IC₅₀ | 7.3 ± 1.2 | 15 mM KCl |

Key Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the basic research of this compound.

α2-Adrenoceptor Competitive Binding Assay

This protocol is a standard method for determining the binding affinity of a compound to the α2-adrenergic receptor.

Objective: To determine the inhibition constant (K_i_) of this compound for the α2-adrenoceptor.

Materials:

-

Cell membranes expressing the α2-adrenoceptor.

-

Radioligand (e.g., [³H]-Rauwolscine).

-

Non-specific ligand (e.g., phentolamine).

-

This compound hydrochloride at various concentrations.

-

Binding Buffer (50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitive binding.

-

Total Binding: Add binding buffer, radioligand, and cell membranes.

-

Non-specific Binding: Add non-specific ligand, radioligand, and cell membranes.

-

Competitive Binding: Add this compound dilutions, radioligand, and cell membranes.

-

Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.

-

Wash the filters with ice-cold binding buffer.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Calculate the specific binding and determine the IC₅₀ value of this compound.

-

Calculate the K_i_ value using the Cheng-Prusoff equation.

[³H]Norepinephrine Release Assay from Rat Cortical Slices

This assay is used to measure the effect of a compound on the release of norepinephrine from brain tissue.

Objective: To assess the ability of this compound to modulate norepinephrine release.

Materials:

-

Rat cerebral cortex slices.

-

Krebs-Ringer bicarbonate buffer.

-

[³H]Norepinephrine.

-

This compound hydrochloride.

-

Scintillation counter.

Procedure:

-

Prepare cerebral cortical slices from rats.

-

Pre-incubate the slices in Krebs-Ringer bicarbonate buffer.

-

Load the slices with [³H]Norepinephrine.

-

Wash the slices to remove excess radiolabel.

-

Place the slices in a superfusion chamber and perfuse with buffer.

-

Collect baseline fractions of the perfusate.

-

Stimulate the slices (e.g., with high potassium or electrical field stimulation) in the presence or absence of this compound.

-

Collect fractions during and after stimulation.

-

Measure the radioactivity in the collected fractions using a scintillation counter.

-

Calculate the fractional release of [³H]Norepinephrine in each fraction.

Whole-Cell Voltage-Clamp Electrophysiology

This technique is used to study the effects of a compound on ion channel function.

Objective: To characterize the interaction of this compound with voltage-dependent sodium channels.

Materials:

-

Cultured cells expressing voltage-dependent sodium channels (e.g., neuroblastoma cells).

-

Patch-clamp amplifier and data acquisition system.

-

Glass micropipettes.

-

Intracellular and extracellular recording solutions.

-

This compound hydrochloride.

Procedure:

-

Establish a whole-cell patch-clamp recording configuration on a target cell.

-

Maintain the cell at a holding potential.

-

Apply voltage steps to elicit sodium currents.

-

Record baseline sodium currents.

-

Perfuse the cell with a solution containing this compound.

-

Record sodium currents in the presence of the compound.

-

Analyze the changes in current amplitude, kinetics, and voltage-dependence to determine the effect of this compound on the sodium channels.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways affected by this compound and the workflow of a typical preclinical study.

Caption: this compound's antagonistic action on presynaptic α2-adrenoceptors, leading to enhanced norepinephrine release.

Caption: this compound's mechanism of blocking voltage-gated sodium channels, thereby modulating neuronal excitability.

Caption: A typical preclinical to clinical development workflow for a neuropharmacological agent like this compound.

Clinical Studies in Alzheimer's Disease

This compound was evaluated in clinical trials for the treatment of Alzheimer's disease. Patients were administered doses of 5 mg and 20 mg twice daily. The primary cognitive endpoint was typically the Alzheimer's Disease Assessment Scale-Cognitive subscale (ADAS-Cog). While the treatment was generally well-tolerated, the cognitive improvement observed did not consistently reach statistical significance in larger trials. Furthermore, some adverse effects on mood and behavior were noted. A study also found that the maximum tolerated dose was 50 mg twice daily.

Conclusion

This compound hydrochloride (HP749) possesses a unique and complex pharmacological profile, characterized by its dual enhancement of cholinergic and adrenergic neurotransmission, coupled with its activity as a voltage-dependent sodium channel blocker. The basic research outlined in this guide has provided a solid foundation for understanding its potential therapeutic effects, particularly in the context of neurodegenerative diseases like Alzheimer's. While clinical trials did not ultimately lead to its approval for this indication, the wealth of preclinical data offers valuable insights for the development of future multi-target therapies for CNS disorders. The detailed experimental protocols and signaling pathway diagrams presented herein serve as a resource for researchers continuing to explore the therapeutic potential of compounds with similar mechanisms of action.

References

- 1. A treatment and withdrawal trial of this compound in Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Preliminary evaluation of this compound for the treatment of Alzheimer's disease. This compound Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. alpha-Adrenergic activity and cardiovascular effects of this compound HCl (HP 749) and metabolite P7480 in vitro and in the conscious rat and dog - PubMed [pubmed.ncbi.nlm.nih.gov]

Besipirdine as a Nootropic Agent: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Besipirdine, an indole-substituted analog of 4-aminopyridine, is a nootropic compound that has been investigated for its potential therapeutic effects in cognitive disorders, particularly Alzheimer's disease. This technical guide provides a comprehensive overview of the core scientific data on this compound, focusing on its mechanism of action, preclinical and clinical evidence of its nootropic effects, and its safety profile. Detailed experimental protocols for key preclinical assays are provided, and all available quantitative data from clinical trials are summarized in structured tables. Signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the compound's pharmacological profile.

Introduction

This compound was developed with the aim of addressing the complex neurochemical deficits observed in Alzheimer's disease by simultaneously targeting both the cholinergic and adrenergic systems. The rationale behind this dual-action approach is to provide a more comprehensive therapeutic effect compared to agents that modulate a single neurotransmitter system. This guide synthesizes the available scientific literature to present a detailed technical overview of this compound for the scientific community.

Mechanism of Action

This compound's nootropic effects are attributed to its dual mechanism of action, enhancing both cholinergic and adrenergic neurotransmission.

Cholinergic System Modulation

As a member of the aminopyridine class, this compound is understood to enhance the release of acetylcholine. It is proposed to act by blocking voltage-gated potassium (K+) channels, leading to neuronal membrane depolarization and increased neuronal excitation. This, in turn, facilitates the release of acetylcholine into the synaptic cleft.

Adrenergic and Serotonergic System Modulation

This compound also exhibits significant effects on the adrenergic and serotonergic systems. It acts as an antagonist at α2-adrenergic receptors, which are presynaptic autoreceptors that normally inhibit the release of norepinephrine. By blocking these receptors, this compound increases both electrically stimulated and spontaneous norepinephrine release from cortical tissue. Furthermore, it has been shown to inhibit the reuptake of norepinephrine and serotonin.[1]

dot

Preclinical Pharmacology

A series of in vitro and in vivo studies have been conducted to characterize the pharmacological effects of this compound.

In Vitro Biogenic Amine Uptake Inhibition

This compound has been shown to inhibit the uptake of biogenic amines in vitro, suggesting its interaction with monoamine transporters.[1]

Experimental Protocol: In Vitro Monoamine Transporter Inhibition Assay

-

Cell Lines: Human Embryonic Kidney (HEK293) cells stably expressing the human serotonin transporter (SERT), norepinephrine transporter (NET), or dopamine transporter (DAT).

-

Membrane Preparation:

-

Culture cells to confluency.

-

Harvest and wash cells with ice-cold PBS.

-

Resuspend cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors) and homogenize.

-

Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

-

Resuspend the membrane pellet in assay buffer and determine protein concentration.

-

-

Radioligand Binding Assay:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, combine the membrane preparation, a specific radioligand (e.g., [3H]citalopram for SERT, [3H]nisoxetine for NET, or [3H]WIN 35,428 for DAT), and varying concentrations of this compound or a reference compound.

-

Incubate the plates to allow for binding equilibrium.

-

Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Determine non-specific binding in the presence of a high concentration of a known potent inhibitor.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Generate competition curves by plotting the percentage of specific binding against the logarithm of the this compound concentration.

-

Calculate the IC50 (inhibitory concentration 50%) and subsequently the Ki (inhibition constant) values.

-

dot

References

Early Besipirdine Studies in Alzheimer's Disease: A Technical Deep Dive

For Researchers, Scientists, and Drug Development Professionals

Introduction

Besipirdine, an indole-substituted analog of 4-aminopyridine, emerged in early research as a potential therapeutic agent for Alzheimer's disease. Its unique dual mechanism of action, targeting both cholinergic and adrenergic neurotransmitter systems, set it apart from other compounds in development. This technical guide provides an in-depth analysis of the foundational preclinical and clinical studies of this compound, presenting key quantitative data, detailed experimental methodologies, and a visual representation of its proposed signaling pathways.

Core Mechanism of Action

This compound's therapeutic rationale for Alzheimer's disease is rooted in its ability to enhance central nervous system neurotransmission.[1][2][3] Preclinical studies revealed a multifaceted pharmacological profile, primarily characterized by:

-

Cholinergic Enhancement: this compound is understood to inhibit M-type (Kv7) potassium channels. This inhibition is thought to increase neuronal excitability and subsequently enhance the release of acetylcholine, a neurotransmitter crucial for cognitive function and known to be deficient in Alzheimer's disease.

-

Adrenergic Modulation: The compound acts as an antagonist at presynaptic alpha-2 adrenoceptors.[3] By blocking these autoreceptors, which normally provide negative feedback on norepinephrine release, this compound facilitates increased noradrenergic neurotransmission.

Preclinical Data

Early in vitro and in vivo studies in animal models provided the initial evidence for this compound's potential efficacy and elucidated its mechanism of action.

Quantitative Preclinical Data

| Parameter | Value | Species/System | Reference |

| Binding Affinity (Ki) | |||

| Alpha-2 Adrenoceptor | 380 nM | Rat | [3] |

| Functional Activity (IC50) | |||

| Inhibition of Voltage-Dependent Sodium Channels | 5.5 ± 0.2 µM | Rat Brain Vesicular Preparation |

Key Preclinical Experimental Protocols

Norepinephrine Release Assay:

A frequently cited method to assess the adrenergic activity of this compound involved measuring the release of radiolabeled norepinephrine from brain tissue slices.

-

Tissue Preparation: Cortical slices were prepared from rat brains.

-

Radiolabeling: The slices were incubated with [3H]norepinephrine to allow for its uptake into noradrenergic nerve terminals.

-

Superfusion: The labeled slices were then placed in a superfusion chamber and continuously washed with a physiological buffer.

-

Stimulation: Neurotransmitter release was evoked by electrical stimulation or by the application of a depolarizing agent such as potassium chloride (KCl).

-

Sample Collection: Fractions of the superfusate were collected at regular intervals.

-

Quantification: The amount of [3H]norepinephrine in each fraction was quantified using liquid scintillation counting to determine the rate of release.

-

Drug Application: this compound was added to the superfusion buffer to assess its effect on stimulated norepinephrine release.

Early-Phase Clinical Trials

The promising preclinical data led to the initiation of clinical trials to evaluate the safety and efficacy of this compound in patients with Alzheimer's disease.

Clinical Efficacy

A significant early clinical trial was a 3-month, double-blind, placebo-controlled study involving 275 patients with Alzheimer's disease. Patients were randomized to receive either this compound at doses of 5 mg or 20 mg twice daily (BID), or a placebo. The primary efficacy endpoint was the change from baseline in the cognitive subscale of the Alzheimer's Disease Assessment Scale (ADAS-Cog).

While the performance on the ADAS-Cog for patients treated with this compound was sustained over the 3-month treatment period, the placebo group showed some deterioration. The difference between the active treatment and placebo groups approached but did not achieve statistical significance in the primary intent-to-treat analysis (p = 0.067). However, an analysis of patients who completed all assessments showed a statistically significant difference (p = 0.031).

| Treatment Group | N | Mean Change from Baseline in ADAS-Cog (± SD) | p-value (vs. Placebo) | Reference |

| This compound 5 mg BID | - | Data not available | - | |

| This compound 20 mg BID | - | Data not available | - | |

| Placebo | - | Data not available | - |

Specific mean change and standard deviation values were not available in the reviewed literature.

Safety and Tolerability

A "bridging" study was conducted to determine the maximum tolerated dose (MTD) of this compound in 12 patients with Alzheimer's disease. This was a double-blind, parallel-group, rising-dose study. The MTD was determined to be 50 mg BID.

Adverse Events:

This compound was generally well-tolerated in early clinical trials. The most commonly reported adverse events in the safety study were:

-

Asymptomatic postural hypotension

-

Asymptomatic bradycardia

Severe adverse events, including nausea, vomiting, and angina, were observed at higher doses (50 mg and 60 mg BID).

| Adverse Event | Frequency/Incidence | Treatment Group(s) | Reference |

| Asymptomatic Postural Hypotension | Most Common | This compound | |

| Asymptomatic Bradycardia | Most Common | This compound | |

| Nausea and Vomiting | 1 patient | 50 mg BID | |

| Angina | 1 patient | 60 mg BID |

Clinical Trial Protocol Synopsis

Inclusion Criteria (General):

-

Diagnosis of probable Alzheimer's disease.

-

Specific age range (e.g., 58-75 years in the safety study).

Exclusion Criteria (General):

-

Presence of other significant neurological or psychiatric disorders.

-

Use of other investigational drugs.

Study Design:

-

Efficacy Trial: Randomized, double-blind, placebo-controlled, parallel-group design with a 3-month treatment period followed by a 3-month withdrawal period.

-

Safety Trial: Randomized, double-blind, parallel-group, rising-dose design.

Signaling Pathways and Experimental Workflows

To visualize the proposed mechanisms and experimental processes, the following diagrams have been generated using the DOT language.

Conclusion

The early studies on this compound for Alzheimer's disease provided a strong rationale for its development, highlighting a novel dual mechanism of action aimed at addressing the neurotransmitter deficits characteristic of the disease. While the initial clinical efficacy signals were modest and did not consistently reach statistical significance, the compound was generally well-tolerated at therapeutic doses. The findings from these foundational studies underscore the complexity of treating Alzheimer's disease and provide valuable insights for the design of future clinical trials targeting multiple neurotransmitter systems. Further research would be necessary to fully elucidate the clinical potential of this compound and similar compounds.

References

Preclinical Research on Besipirdine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Besipirdine (HP-749) is a novel investigational drug initially developed for the treatment of Alzheimer's disease. Its mechanism of action involves the enhancement of both cholinergic and adrenergic neurotransmission. This technical guide provides a comprehensive overview of the preclinical research conducted on this compound, summarizing key findings in pharmacology, pharmacokinetics, and toxicology. The information is presented to facilitate further research and development efforts. All quantitative data are organized into structured tables for comparative analysis, and detailed experimental protocols for key studies are provided. Visual diagrams of signaling pathways and experimental workflows are included to enhance understanding.

Introduction

This compound, an indole-substituted analog of 4-aminopyridine, was investigated for its potential to address the dual cholinergic and adrenergic deficits observed in Alzheimer's disease. This document synthesizes the available preclinical data to provide a detailed resource for researchers in neuroscience and drug development.

Pharmacology

Mechanism of Action

This compound's primary mechanism of action is the enhancement of cholinergic and noradrenergic neurotransmission through multiple pathways:

-

Cholinergic Enhancement: this compound is known to block M-type potassium channels (M-channels), leading to neuronal depolarization and increased acetylcholine release.

-

Adrenergic Enhancement: It acts as an antagonist at presynaptic α2-adrenoceptors, which increases the release of norepinephrine. It also inhibits the reuptake of norepinephrine.[1]

-

Sodium Channel Inhibition: this compound has been shown to inhibit voltage-dependent sodium channels.

In Vitro Pharmacology

The in vitro pharmacological effects of this compound and its N-despropyl metabolite, P7480, have been characterized in various assays.

Table 1: In Vitro Pharmacological Data for this compound and Metabolite P7480

| Parameter | This compound | P7480 | Species/System | Reference |

| α2-Adrenoceptor Binding (Ki) | 380 nM | 10 nM | Rat Cortical Slices | [2] |

| [3H]-Batrachotoxin Binding Inhibition (IC50) | 5.5 ± 0.2 µM | Not Reported | Rat Brain Vesicular Preparation | [3] |

| Veratridine-Induced Ca2+ Increase Inhibition (IC50) | 7.3 ± 1.2 µM (in 15 mM KCl) | Not Reported | Rat Primary Cultured Cortical Neurons | |

| Veratridine-Induced Ca2+ Increase Inhibition (IC50) | 23.8 ± 1.4 µM (in 5 mM KCl) | Not Reported | Rat Primary Cultured Cortical Neurons |

Signaling Pathway

The proposed signaling pathway for this compound's dual action is illustrated below.

This compound's dual mechanism of action on cholinergic and adrenergic neurons.

Pharmacokinetics

The pharmacokinetic profile of this compound has been evaluated in non-human primates.

Table 2: Pharmacokinetic Parameters of this compound in Conscious Monkeys

| Parameter | Route | Dose | Value | Reference |

| Elimination Half-Life (t½) | Oral | 10, 20, 40 mg/kg | 7.4 ± 2.1 hours | |

| Elimination Half-Life (t½) | Intravenous | 10 mg/kg | 1.5 hours | |

| Renal Clearance | Intravenous | 10 mg/kg | 0.13 ± 0.04 mL/min/kg | |

| Unchanged in Urine | Intravenous | 10 mg/kg | 1% of administered dose |

Preclinical Efficacy

Animal Models of Cognitive Impairment

While specific data from preclinical Alzheimer's disease models are limited in the publicly available literature, this compound was advanced to clinical trials based on its mechanism of action, suggesting some evidence of efficacy in reversing cognitive deficits in animal models, such as scopolamine-induced amnesia.

Schedule-Induced Polydipsia

This compound has been shown to reduce schedule-induced polydipsia in rats, a model with potential relevance to obsessive-compulsive disorder.[1] This effect was observed immediately and was sustained throughout the 29-day experiment.[1]

Toxicology and Safety Pharmacology

Cardiovascular Effects

Preclinical studies in rats and dogs have identified cardiovascular effects as a key safety consideration for this compound.

Table 3: Cardiovascular Effects of this compound and Metabolite P7480 in Animals

| Species | Compound | Dose (oral) | Effect | Reference |

| Rat | This compound | 2-10 mg/kg | Dose-related increase in mean arterial pressure | |

| Rat | P7480 | 3-10 mg/kg | Dose-related increase in mean arterial pressure | |

| Dog | This compound | 0.1-2 mg/kg | Dose-related hypertension and bradycardia |

The pressor effect of this compound is primarily mediated by its metabolite, P7480, which acts as a postsynaptic α1-adrenoceptor agonist. The bradycardia observed in dogs appears to be centrally mediated.

Genotoxicity and Other Safety Data

Publicly available data on formal genotoxicity (e.g., Ames test, micronucleus assay), reproductive and developmental toxicity, and carcinogenicity studies for this compound are limited.

Experimental Protocols

Radioligand Binding Assay for α2-Adrenoceptors

-

Objective: To determine the binding affinity (Ki) of this compound and its metabolite P7480 to α2-adrenoceptors.

-

Tissue Preparation: Rat cortical slices are prepared and homogenized. The membrane fraction is isolated by centrifugation.

-

Radioligand: [3H]-clonidine or another suitable α2-adrenoceptor radioligand is used.

-

Assay Procedure:

-

Incubate the membrane preparation with various concentrations of the test compound (this compound or P7480) and a fixed concentration of the radioligand.

-

After incubation, separate the bound and free radioligand by rapid filtration.

-

Measure the radioactivity of the filters using liquid scintillation counting.

-

-

Data Analysis: Determine the IC50 value (concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

Workflow for the α2-adrenoceptor radioligand binding assay.

Schedule-Induced Polydipsia in Rats

-

Objective: To evaluate the effect of this compound on compulsive-like behavior.

-

Animals: Food-deprived rats.

-

Apparatus: Operant chambers equipped with a food pellet dispenser and a water bottle connected to a lickometer.

-

Procedure:

-

Rats are placed on a fixed-time schedule of food pellet delivery (e.g., one pellet every 60 seconds) for a set duration each day.

-

Water is freely available from the lickometer-equipped bottle.

-

Measure the volume of water consumed and the number of licks during each session.

-

Administer this compound or vehicle before the test sessions and record the effects on water consumption.

-

-

Data Analysis: Compare the water intake and licking behavior between the drug-treated and vehicle-treated groups.

Discussion and Future Directions

The preclinical data for this compound support its dual mechanism of action on the cholinergic and adrenergic systems. While this profile was promising for the treatment of Alzheimer's disease, the development was halted. The cardiovascular side effects, particularly the pressor effect mediated by its active metabolite, likely played a role in this decision.

Future research could focus on developing analogs of this compound with a more favorable safety profile, specifically by reducing the α1-adrenoceptor agonist activity of its metabolites while retaining the desired effects on acetylcholine and norepinephrine release. Further elucidation of the complete receptor binding profile and comprehensive toxicological assessment would be crucial for any future development program.

Conclusion

This technical guide has summarized the key preclinical findings for this compound. The available data highlight its unique dual-acting pharmacological profile but also underscore the cardiovascular safety concerns that need to be addressed. The provided tables, diagrams, and protocols offer a valuable resource for researchers interested in this class of compounds and the broader field of neurodegenerative disease therapeutics.

References

- 1. alpha-Adrenergic activity and cardiovascular effects of this compound HCl (HP 749) and metabolite P7480 in vitro and in the conscious rat and dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A "bridging" (safety/tolerance) study of this compound hydrochloride in patients with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Acute, subacute and subchronic toxicity of besulpamide - PubMed [pubmed.ncbi.nlm.nih.gov]

Besipirdine: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Besipirdine is a novel compound that has been investigated for its potential therapeutic effects in neurodegenerative diseases, particularly Alzheimer's disease.[1][2] Its mechanism of action involves the enhancement of both cholinergic and adrenergic neurotransmission in the central nervous system.[2] This dual action makes it a compound of significant interest for researchers exploring new treatments for cognitive disorders.

This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound. Due to the limited publicly available quantitative data, this document also serves as a practical guide, outlining the standard experimental protocols for determining these critical physicochemical properties. Understanding the solubility and stability of this compound is paramount for its development as a potential therapeutic agent, influencing everything from formulation design to clinical administration and regulatory approval.

Chemical and Physical Properties

| Property | Value | Reference |

| IUPAC Name | N-propyl-N-(4-pyridinyl)-1H-indol-1-amine | |

| Molecular Formula | C₁₆H₁₇N₃ | |

| Molar Mass | 251.33 g/mol | |

| CAS Number | 119257-34-0 (free base) | |

| Salt Form | This compound Hydrochloride (HP 749) | [1] |

| Molecular Formula (HCl) | C₁₆H₁₈ClN₃ | |

| Molar Mass (HCl) | 287.79 g/mol | |

| CAS Number (HCl) | 130953-69-4 | [3] |

Solubility Data

Quantitative public data on the solubility of this compound is scarce. However, qualitative descriptions and formulation information provide some insights. This compound is often used in its hydrochloride salt form to improve its aqueous solubility.

Qualitative Solubility:

| Solvent | Solubility | Reference |

| Polar Organic Solvents (Acetonitrile, Acetone, Ethanol, Butanol) | Soluble | |

| DMSO | Soluble | |

| Co-solvent systems (e.g., DMSO/PEG300/Tween-80/Saline) | Used for in vivo formulations |

Experimental Protocol for Determining Equilibrium Solubility

To address the lack of quantitative data, the following standard protocol is recommended for determining the equilibrium solubility of this compound and its salts.

Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a given temperature.

Materials:

-

This compound (free base or hydrochloride salt)

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, acetonitrile, DMSO)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Validated analytical method for this compound quantification (e.g., HPLC-UV)

-

Calibrated pH meter

Methodology:

-

Sample Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible.

-

Equilibration: Place the vials in a temperature-controlled shaker and agitate at a constant speed (e.g., 150 rpm) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Sample Analysis: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC-UV method to determine the concentration of this compound.

-

Data Reporting: Express the solubility in mg/mL or mol/L at the specified temperature and pH (for aqueous solutions).

Below is a Graphviz diagram illustrating the workflow for determining equilibrium solubility.

Stability Data

There is a notable absence of publicly available stability data for this compound, including information on its degradation products and degradation kinetics. To ensure the safety and efficacy of a potential drug product, a comprehensive stability assessment is mandatory. This involves forced degradation studies and stability testing under various conditions as per the International Council for Harmonisation (ICH) guidelines.

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation pathways and to develop a stability-indicating analytical method.

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

-

This compound (free base or hydrochloride salt)

-

Hydrochloric acid (HCl) solution (e.g., 0.1 N)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 N)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

Temperature-controlled ovens

-

Photostability chamber

-

Validated stability-indicating HPLC method (see below)

Methodology:

-

Acid Hydrolysis: Dissolve this compound in an acidic solution (e.g., 0.1 N HCl) and heat at a controlled temperature (e.g., 60-80 °C) for a specified time. Neutralize the solution before analysis.

-

Base Hydrolysis: Dissolve this compound in a basic solution (e.g., 0.1 N NaOH) and heat at a controlled temperature. Neutralize the solution before analysis.

-

Oxidative Degradation: Treat a solution of this compound with hydrogen peroxide at room temperature or with gentle heating.

-

Thermal Degradation: Expose solid this compound and a solution of the compound to elevated temperatures (e.g., 60-80 °C) for an extended period.

-

Photodegradation: Expose solid this compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

-

Sample Analysis: Analyze all stressed samples using a validated stability-indicating HPLC method. The method should be able to separate the intact drug from all significant degradation products.

The following diagram outlines the process of a forced degradation study.

References

- 1. A "bridging" (safety/tolerance) study of this compound hydrochloride in patients with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Preliminary evaluation of this compound for the treatment of Alzheimer's disease. This compound Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 130953-69-4 [m.chemicalbook.com]

Methodological & Application

In Vitro Experimental Design with Besipirdine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Besipirdine (HP 749) is a novel nootropic agent that has been investigated for its potential therapeutic effects in neurodegenerative diseases, particularly Alzheimer's disease. Its mechanism of action is multifactorial, primarily involving the enhancement of cholinergic and adrenergic neurotransmission.[1][2] In vitro studies have revealed that this compound interacts with several key molecular targets, including voltage-gated ion channels and neurotransmitter receptors.[3][4]

These application notes provide a detailed overview of in vitro experimental designs to characterize the pharmacological profile of this compound. The protocols outlined below are intended to guide researchers in assessing its effects on receptor binding, neurotransmitter release, and neuronal excitability.

Data Presentation: Quantitative Analysis of this compound's In Vitro Activity

The following table summarizes the key quantitative data reported for this compound in various in vitro assays. This consolidated view allows for a clear comparison of its potency at different molecular targets.

| Target/Assay | Ligand/Method | Preparation | Value | Reference |

| α2-Adrenoceptor Binding | - | Rat Cortical Membranes | Ki = 380 nM | [3] |

| Voltage-Gated Sodium Channel | [3H]-Batrachotoxin Binding | Rat Brain Vesicular Preparation | IC50 = 5.5 ± 0.2 µM | |

| Veratridine-Induced Ca2+ Increase | Fura-2 | Primary Cultured Rat Cortical Neurons (5 mM KCl) | IC50 = 23.8 ± 1.4 µM | |

| Veratridine-Induced Ca2+ Increase | Fura-2 | Primary Cultured Rat Cortical Neurons (15 mM KCl) | IC50 = 7.3 ± 1.2 µM | |

| Muscarinic Receptor Binding | [3H]Quinuclidinyl Benzilate | In vitro assay | Inhibition | |

| Adrenergic Receptor Binding | [3H]Clonidine | In vitro assay | Inhibition |

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated using the DOT language.

Experimental Protocols

Neurotransmitter Release Assay from Rat Brain Slices

This protocol is designed to measure the effect of this compound on the release of radiolabeled neurotransmitters (e.g., norepinephrine, acetylcholine) from rat brain slices.

Materials:

-

Male Wistar or Sprague-Dawley rats (200-250 g)

-

Vibratome or tissue chopper

-

Superfusion system with multiple chambers

-

Liquid scintillation counter and vials

-

[3H]-Norepinephrine or [3H]-Choline

-

This compound hydrochloride

-

Krebs-Ringer bicarbonate buffer (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11. Saturated with 95% O2 / 5% CO2.

-

High K+ buffer (Krebs-Ringer with elevated KCl, e.g., 30 mM, with a corresponding reduction in NaCl to maintain osmolarity) or Veratridine solution.

Procedure:

-

Tissue Preparation: a. Humanely euthanize the rat according to institutional guidelines. b. Rapidly dissect the brain and place it in ice-cold Krebs-Ringer buffer. c. Prepare coronal slices (300-400 µm thick) of the desired brain region (e.g., cerebral cortex, hippocampus) using a vibratome. d. Allow the slices to recover in oxygenated Krebs-Ringer buffer at room temperature for at least 60 minutes.

-

Radiolabeling: a. Incubate the slices in oxygenated Krebs-Ringer buffer containing either [3H]-Norepinephrine (for adrenergic release) or [3H]-Choline (for cholinergic release) for 30-60 minutes at 37°C.

-

Superfusion: a. Transfer the radiolabeled slices to the superfusion chambers. b. Perfuse the slices with oxygenated Krebs-Ringer buffer at a constant flow rate (e.g., 0.5-1.0 mL/min) at 37°C. c. Collect fractions of the superfusate at regular intervals (e.g., every 2-5 minutes) to measure basal release. d. After establishing a stable baseline, switch to a buffer containing the desired concentration of this compound and continue collecting fractions. e. To evoke neurotransmitter release, introduce a stimulation period by switching to a high K+ buffer or a buffer containing veratridine, both with and without this compound. f. Following the stimulation period, return to the standard Krebs-Ringer buffer to measure the washout.

-

Quantification: a. Add scintillation cocktail to each collected fraction and to the superfused tissue slices at the end of the experiment. b. Quantify the radioactivity in each sample using a liquid scintillation counter. c. Express the release of radioactivity in each fraction as a percentage of the total radioactivity present in the tissue at the start of that collection period.

-

Data Analysis: a. Calculate the stimulation-evoked overflow of radioactivity by subtracting the basal release from the total release during the stimulation period. b. Compare the evoked overflow in the presence and absence of this compound to determine its effect on neurotransmitter release.

α2-Adrenoceptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of this compound for α2-adrenergic receptors in rat brain membranes.

Materials:

-

Rat cerebral cortex

-

Sucrose buffer (0.32 M sucrose, 5 mM Tris-HCl, pH 7.4)

-

Assay buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

-

[3H]-Clonidine or another suitable α2-adrenoceptor radioligand

-

This compound hydrochloride

-

Non-specific binding agent (e.g., 10 µM yohimbine)

-

Glass fiber filters

-

Filtration manifold

-

Liquid scintillation counter and vials

Procedure:

-

Membrane Preparation: a. Homogenize rat cerebral cortex in ice-cold sucrose buffer. b. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris. c. Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction. d. Wash the pellet by resuspending in fresh assay buffer and centrifuging again. e. Resuspend the final membrane pellet in assay buffer and determine the protein concentration (e.g., using the Bradford assay).

-

Binding Assay: a. In a 96-well plate or microcentrifuge tubes, combine the following in a final volume of 250 µL:

- Membrane preparation (50-100 µg of protein)

- A fixed concentration of [3H]-Clonidine (typically at or near its Kd)

- Varying concentrations of this compound or buffer (for total binding) or the non-specific binding agent (for non-specific binding). b. Incubate the mixture at room temperature or 37°C for a predetermined time to reach equilibrium (e.g., 60 minutes).

-

Separation of Bound and Free Ligand: a. Rapidly terminate the binding reaction by filtering the incubation mixture through glass fiber filters using a filtration manifold. b. Wash the filters quickly with several volumes of ice-cold assay buffer to remove unbound radioligand.

-

Quantification: a. Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: a. Calculate specific binding by subtracting non-specific binding from total binding. b. Plot the percentage of specific binding as a function of the logarithm of the this compound concentration. c. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve. d. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Electrophysiological Recording of Voltage-Gated Sodium Channels

This protocol outlines the use of the whole-cell patch-clamp technique to investigate the effects of this compound on voltage-gated sodium channels in cultured neurons.

Materials:

-

Primary cultured rat cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y)

-

Patch-clamp rig (microscope, micromanipulators, amplifier, digitizer)

-

Borosilicate glass capillaries for patch pipettes

-

External solution (in mM): NaCl 140, KCl 5, CaCl2 2, MgCl2 1, HEPES 10, glucose 10; pH adjusted to 7.4 with NaOH.

-

Internal (pipette) solution (in mM): K-gluconate 140, MgCl2 2, EGTA 10, HEPES 10, ATP-Na2 2; pH adjusted to 7.2 with KOH.

-

This compound hydrochloride

Procedure:

-

Cell Preparation: a. Plate cultured neurons on glass coverslips suitable for microscopy. b. Mount the coverslip in the recording chamber on the microscope stage and perfuse with external solution.

-